molecular formula C15H18N4O2 B2664273 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1448073-08-2

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2664273
CAS No.: 1448073-08-2
M. Wt: 286.335
InChI Key: JJHVDPWLFQJBCZ-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and pyrrolidinyl groups, and a furan-2-carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, which is achieved through the cyclization of appropriate precursors. The final step involves the coupling of the pyrimidine intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is unique due to the combination of its pyrimidine and furan-2-carboxamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-13(18-14(20)12-6-5-9-21-12)11(2)17-15(16-10)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHVDPWLFQJBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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